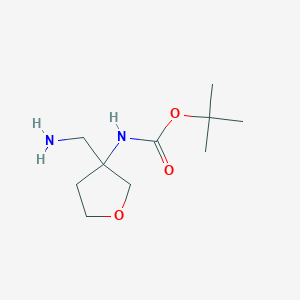
Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates like Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate often involves the coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tert-butyl group, which is known for its steric hindrance and electron-donating properties . This makes the functional group in the alpha position less susceptible to attack by other reagents .Chemical Reactions Analysis
The tert-butyl group in this compound contributes to its unique reactivity. For instance, tert-butyl ethers and esters are prone to cleavage under strong acid conditions, making them useful as protecting groups .Physical And Chemical Properties Analysis
The molecular weight of this compound is 216.28 g/mol. Further physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Photocatalytic Amination for Chromone Derivatives
A study by Wang et al. (2022) demonstrated the use of a tert-butyl carbamate derivative in a photocatalyzed amination process to produce 3-aminochromones. This method highlights the compound's role in synthesizing amino-substituted chromones, which are valuable in medicinal chemistry for their potential biological activities. The versatility of this approach is further underscored by its application in constructing amino pyrimidines, showcasing the compound's utility in expanding the scope of photocatalyzed synthetic protocols (Wang et al., 2022).
Crystallographic Insights and Molecular Packing
Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including a tert-butyl carbamate variant, to understand the simultaneous formation of hydrogen and halogen bonds involving carbonyl groups. This research provides valuable insights into the molecular packing and interaction dynamics of carbamate derivatives in solid states, contributing to the design of new materials and the understanding of molecular interactions in crystals (Baillargeon et al., 2017).
Lithiation and Substitution Reactions
Smith et al. (2013) reported the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related tert-butyl carbamates, highlighting the compound's utility in organometallic chemistry. This work underscores the strategic manipulation of lithiation sites on nitrogen and the aromatic ring, enabling the synthesis of various substituted derivatives through reactions with electrophiles. Such methodologies are crucial in developing pharmacologically relevant compounds and in the broader context of synthetic organic chemistry (Smith et al., 2013).
Synthetic Methodologies and Chemical Transformations
Research by Zhao et al. (2017) focused on developing a synthetic method for an important intermediate used in the production of omisertinib (AZD9291), showcasing the compound's role in the synthesis of biologically active molecules. This work highlights the compound's importance in pharmaceutical manufacturing, providing an efficient route for the preparation of key intermediates with broad applicability in drug development (Zhao et al., 2017).
Safety and Hazards
While specific safety and hazard information for Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is not available, it’s worth noting that tert-butyl alcohol, a related compound, is known to be poorly absorbed through the skin but rapidly absorbed if inhaled or ingested, and is irritating to the skin and eyes .
Propriétés
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPASYXYUJDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857399 | |
| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158760-32-7 | |
| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




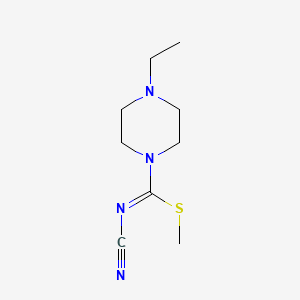
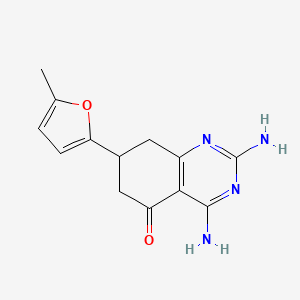
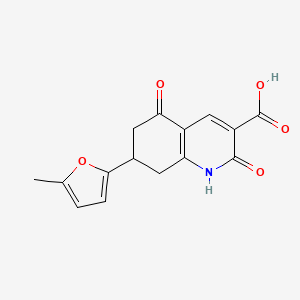

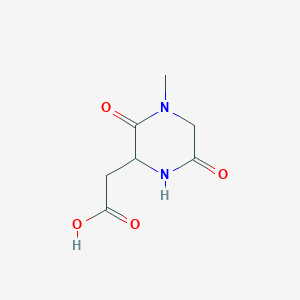
![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
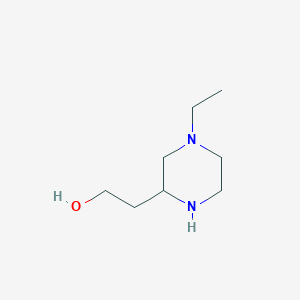


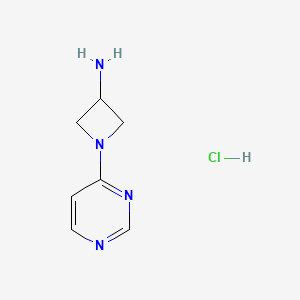
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)